molecular formula C17H17FN4O2 B2775184 3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2195936-56-0

3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2775184
CAS No.: 2195936-56-0
M. Wt: 328.347
InChI Key: RJDJIMTUMIZUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzoxazole . It has a complex structure that includes a benzoxazole ring, a piperidine ring, and a dihydropyrimidinone ring . The benzoxazole ring is a bicyclic structure that consists of a benzene ring fused to an oxazole ring . The piperidine ring is a six-membered ring with one nitrogen atom . The dihydropyrimidinone ring is a six-membered ring that contains two nitrogen atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . The 1H and 13C NMR spectra can provide information about the types of hydrogen and carbon atoms present in the molecule, respectively . The mass spectrum can provide information about the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The benzoxazole ring, for example, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The piperidine and dihydropyrimidinone rings can also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The solubility can be determined by dissolving the compound in various solvents and observing whether a clear solution is formed . The pKa can be determined using a pH meter .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and biological activities. In particular, the development of more efficient synthetic strategies and the exploration of its potential as a therapeutic agent could be areas of interest .

Properties

IUPAC Name

3-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c18-13-1-2-15-14(9-13)20-17(24-15)21-7-4-12(5-8-21)10-22-11-19-6-3-16(22)23/h1-3,6,9,11-12H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDJIMTUMIZUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C3=NC4=C(O3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.